Biochemical Potency Assessment: Wee1-IN-6 vs. Adavosertib and Azenosertib
While Wee1-IN-6 demonstrates potent target engagement with a DC50 of ≤ 100 nM , it is important to note that its biochemical potency is lower than that of several key comparators. Adavosertib (MK-1775/AZD1775) and Azenosertib (ZN-c3) exhibit IC50 values of 5.2 nM [1] and 3.9 nM , respectively, in cell-free assays. This quantitative difference is critical; it highlights that Wee1-IN-6 is not a direct 'potency-equivalent' substitute and its specific DC50 must be accounted for in experimental design and dose-response modeling.
| Evidence Dimension | Target Engagement/Biochemical Potency |
|---|---|
| Target Compound Data | DC50 ≤ 100 nM |
| Comparator Or Baseline | Adavosertib IC50 = 5.2 nM [1]; Azenosertib IC50 = 3.9 nM |
| Quantified Difference | Wee1-IN-6 is less potent biochemically (≥ 19-fold difference vs. Adavosertib; ≥ 26-fold difference vs. Azenosertib) |
| Conditions | Cell-free assay (DC50 for Wee1-IN-6; IC50 for comparators) |
Why This Matters
Selecting a compound requires precise knowledge of its target engagement potency, as this dictates the required working concentrations and influences off-target effects in a concentration-dependent manner.
- [1] Cenmed. Adavosertib (MK-1775) Product Datasheet. Available at: https://cenmed.com/adavosertib-mk-1775-c09-0734-744/ View Source
